Etodolac acyl glucuronide

Description

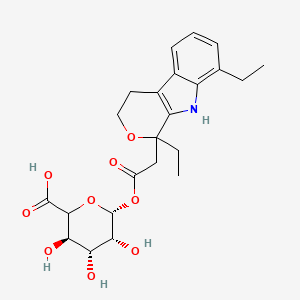

Structure

3D Structure

Properties

CAS No. |

79541-43-8 |

|---|---|

Molecular Formula |

C23H29NO9 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |

InChI Key |

XJZNMEMKZBFUIZ-GWDFKZQESA-N |

Isomeric SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyms |

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis Pathway of Etodolac Acyl Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The clearance of etodolac from the body is predominantly achieved through extensive hepatic metabolism. This technical guide provides an in-depth exploration of a key metabolic pathway: the synthesis of etodolac acyl glucuronide. This Phase II conjugation reaction is crucial for increasing the hydrophilicity of etodolac, thereby facilitating its renal excretion. Understanding this pathway is vital for drug development professionals and researchers in predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for metabolite-mediated toxicity.

Metabolic Pathway of Etodolac

The biotransformation of etodolac in the liver involves two primary pathways: Phase I hydroxylation and Phase II glucuronidation.

-

Phase I Hydroxylation: Etodolac is first metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C9, to form hydroxylated metabolites. This reaction shows a preference for the R-enantiomer of etodolac.

-

Phase II Glucuronidation: Both the parent etodolac molecule and its hydroxylated metabolites undergo glucuronidation. This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The direct glucuronidation of etodolac to form this compound is a significant pathway in its metabolism.

This guide focuses on the direct synthesis of this compound from the parent drug.

The Core Synthesis Pathway: Direct Glucuronidation

The direct conjugation of etodolac with glucuronic acid results in the formation of this compound. This reaction is catalyzed by the UDP-glucuronosyltransferase enzyme UGT1A9.[1] The reaction is stereoselective, with a preference for the S-enantiomer of etodolac.

The overall reaction can be summarized as follows:

Etodolac + UDP-glucuronic acid --(UGT1A9)--> this compound + UDP

dot

Caption: Direct glucuronidation of etodolac to this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the synthesis of this compound.

Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km | 483 µM | [2] |

| Vmax | 246 pmol/min/mg | [2] |

| CLint | 0.51 µl/min/mg | [2] |

Table 2: Relative Abundance of Etodolac and its Metabolites in Urine

| Metabolite | Percentage of Administered Dose | Reference |

| Unchanged Etodolac | 1% | [3] |

| Etodolac Glucuronide | 13% | [3] |

| Hydroxylated Metabolites (6-, 7-, and 8-OH) | 5% | [3] |

| Hydroxylated Metabolite Glucuronides | 20% | [3] |

| Unidentified Metabolites | 33% | [3] |

Experimental Protocols

In Vitro Etodolac Glucuronidation Assay

This protocol describes a general method for determining the in vitro formation of this compound using human liver microsomes.

Materials:

-

Etodolac

-

Human Liver Microsomes (HLMs)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin

-

Acetonitrile (B52724) (cold)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC system with UV or MS detector

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with a total volume of 200 µL. The mixture should contain:

-

100 mM phosphate buffer (pH 7.4)

-

4 mM MgCl2

-

50 µg/mL alamethicin

-

0.1 mg/mL human liver microsomes

-

Etodolac (at various concentrations, e.g., 50 µM to 4 mM, to determine enzyme kinetics)[2]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.[2]

-

Initiate the Reaction: Start the glucuronidation reaction by adding 5 mM UDPGA to the mixture.[2]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[2]

-

Terminate the Reaction: Stop the reaction by adding an equal volume (200 µL) of cold acetonitrile. This will precipitate the proteins.[2]

-

Sample Preparation for Analysis:

-

Vortex the mixture.

-

Centrifuge the tube to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated HPLC method.

dot

Caption: Workflow for the in vitro etodolac glucuronidation assay.

HPLC Analysis of Etodolac and this compound

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for the separation and quantification of etodolac and its metabolites.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and 0.02M potassium dihydrogen orthophosphate (65:35 v/v).[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 227 nm or 270 nm.[5][6]

-

Column Temperature: Ambient.

Quantification:

The concentration of this compound can be determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a reference standard. If a reference standard for the glucuronide is unavailable, quantification can be performed by comparing the decrease in the parent drug (etodolac) peak area with the increase in the metabolite peak area.[2]

Conclusion

The synthesis of this compound via direct glucuronidation catalyzed by UGT1A9 is a critical pathway in the metabolic clearance of etodolac. The stereoselective nature of this reaction and the potential for drug-drug interactions involving UGT1A9 highlight the importance of a thorough understanding of this metabolic route. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with etodolac and other compounds metabolized through glucuronidation. Further research into the glucuronidation of etodolac's hydroxylated metabolites will provide a more complete picture of its overall metabolic fate.

References

- 1. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]

- 6. chemistryjournal.in [chemistryjournal.in]

An In-Depth Technical Guide to the In Vivo Formation of Etodolac Acyl Glucuronide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] As a member of the pyranocarboxylic acid class, etodolac is administered as a racemic mixture of its R- and S-enantiomers.[3][4] The S-enantiomer is responsible for the therapeutic activity through the inhibition of cyclooxygenase (COX) enzymes, particularly showing a preferential selectivity for COX-2.[1]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of etodolac is critical for its safe and effective use. A primary metabolic pathway for etodolac is glucuronidation, a phase II conjugation reaction that results in the formation of a potentially reactive metabolite, etodolac acyl glucuronide.[4][5] This guide provides a comprehensive technical overview of the in vivo formation of this metabolite, detailing the metabolic pathways, experimental protocols for its study, and relevant quantitative data.

Metabolic Pathways of Etodolac

Etodolac undergoes extensive hepatic biotransformation before its excretion.[6] The main metabolic routes are phase I hydroxylation and phase II glucuronidation.[5]

-

Phase I Metabolism (Hydroxylation): Cytochrome P450 (CYP) enzymes, specifically CYP2C9, catalyze the hydroxylation of etodolac, with a preference for the R-enantiomer.[5][7] This results in the formation of 6-, 7-, and 8-hydroxyetodolac.[5]

-

Phase II Metabolism (Glucuronidation): Etodolac can be directly conjugated with glucuronic acid to form an ester, etodolac 1-β-acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[5][8] In humans, UGT1A9 is the primary isoform responsible for this conjugation and exhibits marked stereoselectivity, preferentially glucuronidating the therapeutically active S-etodolac.[7] The acyl glucuronide is a significant metabolite found in both plasma and urine.[4][5]

Acyl glucuronides are a class of metabolites known for their potential chemical reactivity.[9] They can undergo intramolecular acyl migration and bind covalently to proteins like albumin, which has been demonstrated for this compound in vitro.[10][11] Therefore, characterizing their formation and pharmacokinetics in vivo is a crucial aspect of drug safety assessment.

In Vivo Experimental Protocols

Investigating the formation of this compound in vivo requires carefully designed studies using appropriate animal models and analytical techniques. The following protocols are representative of methodologies employed in preclinical research.[6]

Animal Models

The choice of animal model is critical for obtaining data that can be extrapolated to humans.

-

Rats: Commonly used for initial pharmacokinetic screening and mechanistic studies due to their well-characterized physiology and the feasibility of surgical procedures like bile duct cannulation.[6]

-

Humanized UGT1 Mice (hUGT1): These mice, where the murine Ugt1 locus is replaced with the human UGT1 locus, are valuable tools. Studies have shown that the kinetics of etodolac acyl glucuronidation in hUGT1 mice are comparable to those in humans, making them a highly predictive model.[8]

Drug Administration and Sample Collection

This workflow outlines a typical single-dose pharmacokinetic study in rats.[6]

-

Animal Preparation: Fast male Wistar rats (200-250g) overnight with free access to water.[6]

-

Drug Formulation: Prepare a suspension of etodolac in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC). A typical oral dose is 10-20 mg/kg.[6]

-

Administration: Administer the etodolac suspension via oral gavage. For bioavailability studies, an intravenous dose can be administered via the tail vein.[6]

-

Blood Collection:

-

Method: Collect serial blood samples (approx. 0.2-0.3 mL) from the lateral tail vein.[6]

-

Time Points: Pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[6]

-

Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.[6]

-

-

Urine and Feces Collection:

-

Method: House animals in metabolic cages designed for the separate collection of urine and feces.[6]

-

Time Points: Collect urine and feces at intervals (e.g., 0-12 h, 12-24 h) post-dose.[6]

-

Processing: Measure urine volume and store samples at -20°C. Feces can be stored at -20°C and homogenized prior to extraction.[6]

-

-

Bile Collection (Optional):

Sample Preparation and Analysis

-

Plasma: Thaw samples and precipitate proteins by adding 3 volumes of cold acetonitrile (B52724). Vortex and centrifuge. Analyze the supernatant.[6]

-

Urine: Thaw and centrifuge samples. For the analysis of total glucuronide, an enzymatic hydrolysis step using β-glucuronidase may be required to cleave the conjugate back to the parent drug for quantification.[6]

-

Analytical Method: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of etodolac and its acyl glucuronide metabolite.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data on the pharmacokinetics and metabolism of etodolac from in vivo studies.

Table 1: Pharmacokinetic Parameters of Etodolac in Healthy Human Volunteers

Data represents mean (SD) following a single oral dose.

| Parameter | Value | Reference |

| Cmax (Maximum Concentration) | 35.54 (9.14) µg/mL | [13] |

| Tmax (Time to Cmax) | 2.24 (1.11) h | [13] |

| AUC0-t (Area Under the Curve) | 202.83 (72.05) h·µg/mL | [13] |

| T1/2 (Elimination Half-life) | 8.2 (2.73) h | [13] |

Table 2: Urinary Excretion of Etodolac and its Metabolites in Humans

Data represents the percentage of the administered oral dose recovered in urine.

| Metabolite | % of Administered Dose in Urine | Reference |

| This compound | 13% | [5] |

| 6-, 7-, and 8-Hydroxyetodolac (combined) | 5% | [5] |

| Hydroxyetodolac Glucuronides | 20-30% | |

| Unchanged Etodolac | 1% |

Note: Data for hydroxyetodolac glucuronides and unchanged etodolac are compiled from general pharmacokinetic literature, as the specific cited source focused on the primary metabolites.

Table 3: In Vitro Kinetic Parameters for this compound Formation

Comparison of enzyme kinetics in liver microsomes from different species.[8]

| Species | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |

| Human | 1170 | 201 | 0.17 |

| Humanized UGT1 Mouse | 897 | 179 | 0.20 |

| Regular Mouse | 417 | 102 | 0.24 |

Conclusion

The in vivo formation of this compound is a significant metabolic pathway, primarily driven by the UGT1A9 enzyme with a preference for the active S-enantiomer.[7] Quantitative in vivo studies in humans show that approximately 13% of an oral etodolac dose is excreted in the urine as the acyl glucuronide.[5] The development of predictive animal models, such as humanized UGT1 mice, has proven valuable for accurately studying this biotransformation.[8] Given the potential reactivity of acyl glucuronides, a thorough understanding of their in vivo formation, pharmacokinetics, and potential for covalent binding is essential for the comprehensive safety evaluation of etodolac and other carboxylic acid-containing drugs in development.

References

- 1. Etodolac - Wikipedia [en.wikipedia.org]

- 2. In vitro and ex vivo permeation studies of etodolac from hydrophilic gels and effect of terpenes as enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent binding of this compound to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Pharmacological Activity of Etodolac Acyl Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for COX-2.[1][2][3] Following administration, etodolac undergoes extensive phase II metabolism, leading to the formation of etodolac acyl glucuronide as a major metabolite found in significant concentrations in both plasma and synovial fluid.[4] While the pharmacological activity of the parent drug is well-characterized, the direct contribution of its acyl glucuronide metabolite to either efficacy or toxicity remains a subject of considerable interest. This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, with a focus on its formation, potential for direct enzyme inhibition, and its role as a reactive metabolite capable of covalent protein binding. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development efforts in this area.

Introduction

Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[5] Its mechanism of action is primarily attributed to the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) pathway.[3] Etodolac is administered as a racemic mixture, with the S-enantiomer being the pharmacologically active form. The drug exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]

Following absorption, etodolac is extensively metabolized in the liver, with glucuronidation being a major metabolic pathway.[4] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of this compound. Acyl glucuronides are a class of metabolites known for their potential chemical reactivity.[6] They can undergo intramolecular rearrangement (acyl migration) and are capable of covalently binding to macromolecules such as proteins.[7][8] This covalent modification has been implicated in the idiosyncratic toxicities of some carboxylic acid-containing drugs. Therefore, a thorough understanding of the pharmacological and toxicological profile of this compound is crucial for a complete assessment of the drug's disposition and safety.

This guide will delve into the specifics of this compound's pharmacological activity, presenting quantitative data on its formation and interaction with key biological targets, outlining experimental methodologies for its study, and providing visual representations of the relevant biochemical pathways.

Data Presentation

In Vitro Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Assay System | Reference |

| Etodolac | COX-1 | >100 | Human peripheral monocytes | [1] |

| Etodolac | COX-2 | 53 | Human peripheral monocytes | [1] |

| Etodolac | COX-1/COX-2 Ratio | >1.9 | Human peripheral monocytes | [1] |

Note: The higher the IC50 value, the lower the inhibitory potency. The COX-1/COX-2 ratio indicates the selectivity for COX-2.

Covalent Binding to Proteins

This compound has been shown to covalently bind to proteins, a characteristic feature of reactive acyl glucuronide metabolites. This binding is thought to occur through nucleophilic attack by amino acid residues on the electrophilic acyl glucuronide.

| Metabolite | Protein Target | Binding Characteristic | In Vitro System | Reference |

| This compound | Albumin | Covalent adduct formation | In vitro incubation | [10] |

| Suprofen (B1682721) Acyl Glucuronide | Albumin | pH-dependent covalent binding | In vitro incubation | [8] |

| Tolmetin Acyl Glucuronide | Serum Albumin | Covalent binding via imine mechanism | In vitro incubation with trapping agent | [7][11] |

Note: Quantitative kinetic data for the covalent binding of this compound are not extensively reported. The provided information highlights the qualitative nature of this interaction.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Cofactor Preparation: In a microplate well, mix the assay buffer, hematin, and L-epinephrine.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period at room temperature.

-

Inhibitor Addition: Add various concentrations of the test compound or control inhibitor to the wells. For control wells (100% activity), add the solvent vehicle. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction. This can be done using a variety of methods, including:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[14]

-

Covalent Binding of Acyl Glucuronide to Protein In Vitro

This protocol outlines a method to assess the covalent binding of a reactive metabolite, such as this compound, to a protein like albumin.

Objective: To detect and characterize the covalent adduction of an acyl glucuronide to a protein.

Materials:

-

Synthesized or isolated acyl glucuronide of the drug of interest

-

Human Serum Albumin (HSA) or other target protein

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator (37°C)

-

Sodium cyanoborohydride (optional, for trapping imine intermediates)[7][11]

-

Trichloroacetic acid (TCA) or organic solvent for protein precipitation

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: Incubate the acyl glucuronide with the target protein (e.g., HSA) in a phosphate buffer at 37°C. The concentrations and incubation time should be optimized based on the reactivity of the acyl glucuronide.[10]

-

Trapping (Optional): If investigating an imine-mediated binding mechanism, the incubation can be performed in the presence of a trapping agent like sodium cyanoborohydride.[7][11]

-

Protein Precipitation: After incubation, stop the reaction and precipitate the protein by adding TCA or a cold organic solvent (e.g., acetonitrile).

-

Washing: Centrifuge the mixture and wash the protein pellet multiple times to remove any non-covalently bound drug or metabolite.

-

Analysis of Covalently Bound Drug:

-

Hydrolysis and Quantification: The protein adduct can be hydrolyzed under harsh conditions (e.g., strong base or acid) to release the parent drug, which can then be quantified by LC-MS/MS. This provides an indirect measure of the extent of covalent binding.

-

Proteomic Analysis: For more detailed characterization, the adducted protein can be digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified by the acyl glucuronide.[7][11]

-

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma.

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 100 µL), add the internal standard.

-

Precipitate the plasma proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte from other plasma components using a reversed-phase HPLC column with a suitable gradient elution program.

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for this compound would need to be optimized.

-

-

Method Validation:

-

The method should be validated according to regulatory guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[18]

-

Signaling Pathways and Experimental Workflows

Etodolac Metabolism and Bioactivation Pathway

Etodolac undergoes phase I and phase II metabolism. The primary phase II metabolic route is glucuronidation, leading to the formation of this compound. This metabolite is chemically reactive and can bind to proteins.

Caption: Metabolic pathway of etodolac leading to the formation of this compound and subsequent bioactivation.

Prostaglandin Synthesis and Inhibition by Etodolac

Etodolac's primary anti-inflammatory effect is mediated through the inhibition of COX-2, which in turn blocks the synthesis of prostaglandins (B1171923) from arachidonic acid.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 4. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent binding of suprofen acyl glucuronide to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iajps.com [iajps.com]

- 16. researchgate.net [researchgate.net]

- 17. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Etodolac Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class, undergoes extensive metabolism in humans, leading to the formation of several metabolites. Among these, Etodolac Acyl Glucuronide stands out as a significant phase II metabolite. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is designed to be a valuable resource for professionals in the fields of drug metabolism, pharmacology, and analytical chemistry, offering detailed insights into its formation, hydrolysis, and analytical characterization.

Discovery and Metabolic Pathway

Etodolac is administered as a racemic mixture of its R- and S-enantiomers. The formation of this compound is a crucial step in the metabolic clearance of the parent drug. This conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.

The glucuronidation of etodolac is stereoselective, with the S-enantiomer being the preferred substrate for UGT enzymes.[1] Specifically, UGT1A9 has been identified as the primary isoform responsible for the glucuronidation of S-etodolac.[1] Other isoforms, such as UGT1A10 and UGT2B7, may also contribute to a lesser extent. The resulting this compound is then excreted in the urine, accounting for approximately 13% of the administered etodolac dose.[2]

dot

Caption: Metabolic pathway of etodolac to its acyl glucuronide.

Quantitative Data

The following tables summarize the key quantitative data related to the formation and pharmacokinetics of etodolac and its acyl glucuronide metabolite.

Table 1: In Vitro Formation Kinetics of this compound in Human Liver Microsomes [3]

| Parameter | Value |

| Km | 483 µM |

| Vmax | 246 pmol/min/mg protein |

| Intrinsic Clearance (CLint) | 0.51 µL/min/mg protein |

Table 2: Pharmacokinetic Parameters of Etodolac in Healthy Volunteers [4][5][6]

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1-2 hours |

| Elimination Half-life (t1/2) | 6-8 hours |

| Protein Binding | >99% |

| Urinary Excretion as this compound | ~13% of dose |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: In Vitro Formation of this compound using Human Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies.[7][8]

Objective: To determine the kinetic parameters of this compound formation.

Materials:

-

Etodolac

-

Human liver microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of etodolac in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

Etodolac (at various concentrations to determine kinetics)

-

Alamethicin (to activate UGTs, e.g., 25 µg/mg protein)

-

MgCl₂ (e.g., 5 mM)

-

Potassium phosphate buffer (to final volume)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (e.g., 5 mM final concentration).

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to precipitate proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

dot

Caption: Experimental workflow for in vitro formation of this compound.

Protocol 2: Chemical Synthesis of this compound (Conceptual)

Objective: To chemically synthesize this compound for use as a reference standard.

Conceptual Steps:

-

Protection of Glucuronic Acid: The carboxyl and hydroxyl groups of D-glucuronic acid are protected, for instance, by methylation of the carboxyl group and acetylation of the hydroxyl groups, to form a stable precursor like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

-

Glycosylation (Koenigs-Knorr Reaction): The protected glucuronic acid derivative is reacted with etodolac in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate or mercuric cyanide), to form the β-glycosidic linkage.

-

Deprotection: The protecting groups (acetyl and methyl) are removed under appropriate conditions (e.g., base-catalyzed hydrolysis for acetyl groups and saponification for the methyl ester) to yield this compound.

-

Purification: The final product is purified using chromatographic techniques, such as HPLC.

dot

Caption: Conceptual pathway for the chemical synthesis of this compound.

Protocol 3: In Vitro Hydrolysis of this compound

This protocol is based on studies investigating the hydrolysis of acyl glucuronides.[12][13][14]

Objective: To determine the stability and hydrolysis rate of this compound under various pH conditions.

Materials:

-

Synthesized or isolated this compound

-

Phosphate buffer (e.g., pH 5.0 and pH 7.4)

-

Human liver microsomes (for enzymatic hydrolysis studies)

-

β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone)

-

Esterase inhibitor (e.g., phenylmethylsulfonyl fluoride)

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of this compound.

-

For chemical stability, incubate the acyl glucuronide in buffers of different pH (e.g., 5.0 and 7.4) at 37°C.

-

For enzymatic hydrolysis, incubate the acyl glucuronide with human liver microsomes in buffer (pH 7.4) at 37°C. To differentiate between enzymatic pathways, incubations can be performed with and without the presence of β-glucuronidase and esterase inhibitors.

-

At various time points, withdraw aliquots of the incubation mixture.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

Centrifuge to pellet proteins.

-

Analyze the supernatant for the disappearance of this compound and the appearance of etodolac using a validated LC-MS/MS method.

-

Calculate the half-life (t1/2) of this compound under each condition.

Analytical Characterization

The structural elucidation and quantification of this compound rely on modern analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the primary method for the sensitive and specific quantification of this compound in biological matrices.[15][16][17][18]

-

Chromatography: Reversed-phase chromatography is typically employed, using a C18 column with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. The precursor ion of this compound (m/z 462.2, [M-H]⁻) is selected and fragmented to produce characteristic product ions for quantification. A common fragmentation pathway for acyl glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in the detection of the etodolac aglycone fragment (m/z 286.1).[19]

dot

References

- 1. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Profile of etodolac: pharmacokinetic evaluation in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of sustained-release etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Species differences in liver microsomal hydrolysis of acyl glucuronide in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. iajps.com [iajps.com]

- 16. researchgate.net [researchgate.net]

- 17. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. uab.edu [uab.edu]

The Central Role of Etodolac Acyl Glucuronide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid group, undergoes extensive biotransformation, with the formation of etodolac acyl glucuronide being a pivotal metabolic pathway. This reactive metabolite plays a significant role in the drug's pharmacokinetics, disposition, and potential for drug-induced toxicities. This technical guide provides a comprehensive overview of the formation, chemical properties, metabolic fate, and toxicological implications of this compound. It details the enzymatic processes involved, summarizes key pharmacokinetic data, outlines experimental protocols for its study, and visualizes the complex metabolic and reaction pathways. Understanding the behavior of this metabolite is crucial for assessing the safety and efficacy profile of etodolac and for guiding the development of safer carboxylic acid-containing drugs.

Introduction to Etodolac Metabolism

Etodolac is administered as a racemic mixture of its R- and S-enantiomers.[1][2] While the S-enantiomer is responsible for the therapeutic anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), both enantiomers undergo extensive hepatic metabolism.[2][3][4] The primary metabolic routes are Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).[1][2][5]

Glucuronidation of carboxylic acid-containing drugs like etodolac results in the formation of 1-O-acyl-β-D-glucuronides.[6] This process generally serves as a detoxification pathway, increasing the water solubility of the drug and facilitating its excretion.[6] However, acyl glucuronides are chemically reactive esters.[7][8][9] Their inherent instability can lead to hydrolysis back to the parent drug, intramolecular acyl migration, and irreversible covalent binding to proteins, which has been implicated in drug-induced toxicities.[7][8][9] Therefore, a thorough characterization of this compound is essential for a complete understanding of the drug's disposition and safety profile.

Formation and Properties of this compound

The formation of this compound is a stereoselective process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[10][11]

-

Enzymatic Catalysis : In vitro studies using human liver microsomes and recombinant human UGT enzymes have identified UGT1A9 as the primary enzyme responsible for the glucuronidation of etodolac.[5][10][11] UGT1A10 and UGT2B7 also contribute to its formation.[12][13]

-

Stereoselectivity : The glucuronidation process shows a marked preference for the therapeutically active S-enantiomer. S-etodolac is glucuronidated more readily than R-etodolac.[10][11] This stereoselectivity significantly influences the overall metabolism and plasma concentrations of the etodolac enantiomers.[10][11]

Chemical and Physical Properties

This compound is the Phase II metabolite of etodolac.[12] Its key properties are summarized below.

| Property | Value | Reference |

| Metabolite Name | Etodolac Acyl-β-D-glucuronide | [14] |

| CAS Number | 79541-43-8 | [12][13][14] |

| Molecular Formula | C₂₃H₂₉NO₉ | [12][13][15] |

| Formula Weight | 463.5 g/mol | [12][13] |

| Reactivity | Chemically reactive; undergoes hydrolysis, acyl migration, and covalent protein binding. | [8][9][16] |

Metabolic Pathways of Etodolac

Etodolac is subject to both Phase I and Phase II metabolism, creating a network of metabolites. The formation of this compound is a central step in this network. In addition to the parent drug, its hydroxylated metabolites also undergo glucuronidation.[2][17][18]

The primary metabolic transformations are:

-

Hydroxylation (Phase I) : Etodolac is hydroxylated at the 6, 7, and 8 positions.[2] This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP2C9 and shows stereoselectivity for the R-enantiomer.[5][10][11]

-

Glucuronidation (Phase II) : Both parent etodolac and its hydroxylated metabolites are conjugated with glucuronic acid.[2][5] The direct glucuronidation of etodolac, primarily the S-enantiomer, is handled by UGT1A9.[10][11]

Pharmacokinetics of Etodolac and its Acyl Glucuronide

Etodolac is well absorbed orally, with peak plasma concentrations reached within 1 to 2 hours.[1][4][19] The drug is highly bound to plasma proteins (>99%).[1][19] The disposition of etodolac is characterized by stereoselective pharmacokinetics, where the plasma concentrations of the inactive R-enantiomer are approximately 10-fold higher than those of the active S-enantiomer.[1] This is largely due to the more rapid metabolism of S-etodolac via glucuronidation.[10][11]

Substantial concentrations of etodolac acyl glucuronides are found in both plasma and synovial fluid, indicating that the metabolite is systemically available and distributes into target tissues.[1] The acyl glucuronides are primarily cleared by the kidneys.[1]

| Parameter | Value | Population | Reference |

| Tmax (Time to Peak) | 1.2 - 2.24 hours | Healthy Volunteers | [19][20] |

| Cmax (Peak Conc.) | 14 - 37 µg/mL | Healthy Volunteers (200-600 mg dose) | [2] |

| T½ (Elimination Half-life) | 6 - 8 hours | Healthy Volunteers | [1][4][20] |

| Protein Binding | >99% | Normal Subjects | [1][19] |

| Systemic Availability | ≥80% | Healthy Volunteers | [2] |

| Excretion | Renal (metabolites), Fecal (16%) | Healthy Volunteers | [2][21] |

Toxicological Implications of this compound

While glucuronidation is typically a detoxification step, the formation of reactive acyl glucuronides is a potential source of toxicity.[7][9][22] This is a concern for many drugs containing carboxylic acid groups, not just etodolac. The primary mechanism of toxicity is the covalent binding of the acyl glucuronide to proteins.[8][9][22]

Mechanism of Protein Binding

This compound, like other acyl glucuronides, can covalently bind to nucleophilic sites on proteins, particularly lysine (B10760008) residues on albumin.[16][23] This process can occur through two main pathways:

-

Transacylation : Direct nucleophilic attack on the ester carbonyl group, displacing the glucuronic acid moiety.

-

Glycation via Acyl Migration : The acyl group on the glucuronic acid ring can migrate from the C1 position to the C2, C3, or C4 positions.[8][9] The rearranged isomers can then react with protein amine groups (e.g., from lysine) via an imine (Schiff base) mechanism to form a stable covalent adduct.[23][24]

This irreversible protein binding can alter protein function or create neoantigens, potentially triggering an immune response and leading to hypersensitivity reactions or idiosyncratic drug toxicity, including drug-induced liver injury (DILI).[8][9][22][25] Although etodolac has been linked to rare cases of liver injury, the direct causal role of its acyl glucuronide metabolite in humans remains an area of investigation.[25]

Experimental Protocols for Studying this compound

Investigating the formation and reactivity of this compound requires specific in vitro and analytical methodologies.

Protocol 1: In Vitro Glucuronidation Assay

This protocol is used to determine which UGT enzymes are responsible for etodolac glucuronidation and to study the kinetics of the reaction.

-

Reaction Components :

-

Enzyme Source : Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A9, UGT2B7 expressed in cell lines).[10]

-

Substrate : R- and S-etodolac.

-

Cofactor : UDP-glucuronic acid (UDPGA).

-

Buffer : Phosphate buffer (pH ~7.4).

-

Inhibitors (optional) : Specific chemical inhibitors for UGT isoforms (e.g., propofol (B549288) for UGT1A9) can be used to confirm enzyme contribution.[10]

-

-

Incubation :

-

Pre-incubate the enzyme source, substrate, and buffer at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate for a specified time period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

-

Analysis :

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.[17]

-

Protocol 2: In Vitro Covalent Binding Assay

This protocol assesses the potential of this compound to form stable adducts with proteins.

-

Reaction Components :

-

Metabolite Source : Synthesized this compound or an in situ generating system (as in Protocol 1).

-

Protein : Human serum albumin (HSA) or human liver microsomes.

-

Buffer : Phosphate buffer (pH ~7.4).

-

-

Incubation :

-

Incubate the metabolite and protein at 37°C for an extended period (e.g., 2-24 hours).

-

-

Sample Processing :

-

Exhaustively wash the protein fraction to remove any non-covalently bound drug or metabolite. This can be done via dialysis or repeated precipitation and resuspension.

-

Hydrolyze the protein into constituent amino acids.

-

-

Analysis :

-

Quantify the amount of bound drug using liquid scintillation counting (if using a radiolabeled compound) or by LC-MS/MS to detect the drug-amino acid adducts.[24]

-

Conclusion

This compound is a major and pharmacokinetically significant metabolite of etodolac. Its formation is a stereoselective process, predominantly involving the active S-enantiomer and catalyzed primarily by UGT1A9. While serving as a clearance pathway, the inherent chemical reactivity of the acyl glucuronide moiety presents a potential toxicological risk due to its ability to form covalent adducts with proteins. This reactivity is a key consideration in the safety assessment of etodolac and other carboxylic acid-containing drugs. The experimental protocols and metabolic pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the role of acyl glucuronides in drug metabolism and safety, ultimately contributing to the design of safer therapeutic agents.

References

- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | CAS 79541-43-8 | Cayman Chemical | Biomol.com [biomol.com]

- 14. Etodolac acyl-β-D-glucuronide - Acanthus Research [acanthusresearch.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Covalent binding of this compound to albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 19. Profile of etodolac: pharmacokinetic evaluation in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemical structure and properties of Etodolac acyl glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation. Its metabolism in humans primarily involves oxidation and glucuronidation. The formation of Etodolac acyl glucuronide, a major phase II metabolite, is of significant interest due to the potential reactivity of this class of compounds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and toxicological considerations of this compound. It includes a summary of available quantitative data, a description of the metabolic pathways, and a discussion on the analytical methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and metabolism studies.

Introduction

Etodolac is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[1] The biotransformation of Etodolac leads to the formation of several metabolites, with this compound being a significant product of phase II metabolism. Acyl glucuronides are a class of metabolites that have been associated with idiosyncratic drug reactions due to their potential to form covalent adducts with proteins.[2] Therefore, a thorough understanding of the properties and behavior of this compound is crucial for a complete safety and efficacy profile of the parent drug.

Chemical Structure and Properties

Chemical Structure of Etodolac and this compound

Etodolac is chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid. Its acyl glucuronide is formed by the conjugation of a glucuronic acid moiety to the carboxylic acid group of Etodolac.

Physicochemical Properties

A summary of the key physicochemical properties of Etodolac and the predicted properties of its acyl glucuronide metabolite are presented in Table 1. The addition of the glucuronic acid moiety significantly increases the polarity and water solubility of the molecule.

Table 1: Physicochemical Properties of Etodolac and this compound

| Property | Etodolac | This compound | Reference(s) |

| Molecular Formula | C₁₇H₂₁NO₃ | C₂₃H₂₉NO₉ | [3] |

| Molecular Weight ( g/mol ) | 287.35 | 463.47 | [3] |

| pKa (Strongest Acidic) | 4.65 | 3.11 (Predicted) | [3][4] |

| logP | 2.5 | 1.49 (Predicted) | [4][5] |

| Water Solubility | 16 mg/L | 0.572 mg/mL (Predicted) | [4][5] |

| Polar Surface Area (Ų) | 59.46 | 158.54 (Predicted) | [4][5] |

Metabolism and Pharmacokinetics

Metabolic Pathway of Etodolac

Etodolac undergoes extensive metabolism in the liver. The primary pathways are hydroxylation (Phase I) and direct glucuronidation (Phase II) of the carboxylic acid group. The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9, UGT1A10, and UGT2B7 identified as contributing isoforms.[3]

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Etodolac (Parent Drug)

| Parameter | Value | Reference(s) |

| Bioavailability | ≥ 80% | [6] |

| Tmax (hours) | 1.7 ± 1.3 | [6] |

| Terminal Half-life (hours) | 7.3 ± 4.0 | [6] |

| Oral Clearance (mL/hr/kg) | 47 ± 16 | [6] |

| Volume of Distribution (Vd/F; mL/kg) | 362 ± 129 | [6] |

| Protein Binding | > 99% | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively described in publicly available literature. However, general methodologies for the analysis of Etodolac and its metabolites, as well as for studying acyl glucuronides, can be outlined.

General Workflow for Acyl Glucuronide Analysis

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is commonly used for the separation and quantification of Etodolac and its metabolites from biological matrices. A C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture is typically employed.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of Etodolac and its glucuronide metabolite. Multiple reaction monitoring (MRM) mode is often used for quantitative analysis.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of metabolites. It can be used to confirm the structure of synthesized this compound and to study its degradation pathways (acyl migration vs. hydrolysis).[11]

Reactivity and Toxicological Considerations

Reactivity of Acyl Glucuronides

Acyl glucuronides are known to be chemically reactive. They can undergo intramolecular rearrangement (acyl migration) to form various positional isomers. The ester linkage is also susceptible to hydrolysis, regenerating the parent drug. More critically, the electrophilic nature of the acyl group can lead to covalent binding with nucleophilic residues on proteins, such as lysine.[2]

Covalent Binding and Potential for Toxicity

Studies have shown that this compound can covalently bind to albumin in vitro.[12] The formation of drug-protein adducts can potentially lead to an immune response and idiosyncratic drug toxicity.[2] While glucuronidation is generally a detoxification pathway, the formation of reactive acyl glucuronides necessitates a careful evaluation of their potential for toxicity. The FDA guidance on drug metabolites suggests that additional safety assessments may be needed for such potentially reactive conjugates.[13]

Signaling Pathways

The primary pharmacological effect of Etodolac is the inhibition of prostaglandin (B15479496) synthesis through its action on COX enzymes. This occurs within the arachidonic acid cascade. The available evidence suggests that the pharmacological activity resides with the parent drug, Etodolac, and its metabolites are generally considered inactive.[14] Therefore, a signaling pathway specifically for this compound has not been elucidated. The relevant pathway is that of the parent compound.

Conclusion

This compound is a major metabolite of Etodolac. Its formation significantly alters the physicochemical properties of the parent drug, facilitating its excretion. As a member of the acyl glucuronide class of metabolites, it possesses inherent chemical reactivity, including the potential for covalent binding to proteins. While the parent drug's pharmacology is well-understood, further research is warranted to fully characterize the pharmacokinetic profile and toxicological potential of this compound. This will contribute to a more comprehensive understanding of the overall safety profile of Etodolac. This technical guide provides a summary of the current knowledge and highlights areas where further investigation is needed.

References

- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. jetir.org [jetir.org]

- 11. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iajps.com [iajps.com]

- 13. Glucocorticoid effect on arachidonic acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Formation of Etodolac Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of its (R)- and (S)-enantiomers. The biotransformation of etodolac is characterized by significant stereoselectivity, particularly in the formation of its acyl glucuronide metabolites. This technical guide provides a comprehensive overview of the stereoselective glucuronidation of etodolac, detailing the enzymatic pathways, key kinetic parameters, and experimental protocols for its investigation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and drug development.

Introduction

Etodolac exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2), with the (S)-enantiomer being the pharmacologically active form. The metabolic fate of etodolac is a critical determinant of its pharmacokinetic profile and overall disposition in the body. Two major metabolic pathways for etodolac are hydroxylation and glucuronidation. Notably, these pathways exhibit opposing stereoselectivity. While hydroxylation, mediated by cytochrome P450 enzymes, preferentially occurs on the (R)-enantiomer, glucuronidation is selective for the (S)-enantiomer.[1][2] This stereoselective metabolism leads to different plasma concentrations of the enantiomers and their metabolites, which has important implications for both efficacy and safety.[3]

This guide focuses specifically on the formation of etodolac acyl glucuronide, a major phase II metabolite. Acyl glucuronides are a class of metabolites that have gained attention due to their potential to form covalent adducts with proteins, which can sometimes lead to toxicity.[4] Understanding the stereoselective nature of etodolac's glucuronidation is therefore crucial for a thorough characterization of its drug metabolism and safety profile.

Enzymatic Pathway of Etodolac Glucuronidation

The conjugation of glucuronic acid to etodolac is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II drug-metabolizing enzymes.[5] In humans, the formation of this compound is primarily mediated by the UGT1A9 isoform.[2][6] Studies using human liver microsomes and recombinant UGT enzymes have demonstrated that UGT1A9 has the highest activity towards the glucuronidation of S-etodolac.[2]

The metabolic pathway involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of etodolac, forming an ester linkage. This process increases the water solubility of the drug, facilitating its excretion from the body, mainly through urine.[7]

The opposing stereoselectivity of the two main metabolic pathways is a key feature of etodolac's disposition. While S-etodolac is preferentially glucuronidated by UGT1A9, R-etodolac is a better substrate for hydroxylation by CYP2C9.[2] This differential metabolism significantly influences the overall pharmacokinetic profile of the racemic drug.

Stereoselective Metabolism of Etodolac

Quantitative Data on Stereoselective Glucuronidation

The stereoselective nature of etodolac glucuronidation has been quantified through in vitro kinetic studies using human and rat liver microsomes. These studies typically determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for each enantiomer.

| Species | Enzyme Source | Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Human | Liver Microsomes | Racemic | 483 | 246 | [5] |

| Rat | Liver Microsomes | S-Etodolac | Similar to R-Etodolac | 3.4-fold greater than R-Etodolac | [1] |

Note: The study with human liver microsomes used racemic etodolac. The Vmax for S-etodolac glucuronidation in rat liver microsomes was found to be 3.4-fold greater than that for R-etodolac, while the Km values were similar, indicating a higher efficiency of S-enantiomer glucuronidation.[1]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the stereoselective glucuronidation of etodolac using human liver microsomes.

In Vitro Glucuronidation Assay

This protocol outlines the steps for incubating etodolac enantiomers with human liver microsomes and analyzing the formation of their acyl glucuronides.

In Vitro Glucuronidation Workflow

Materials:

-

(S)-Etodolac and (R)-Etodolac

-

Pooled human liver microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA) (for mobile phase)

Procedure:

-

Preparation of Incubation Mixture:

-

A typical incubation mixture (total volume of 200 µL) should contain:

-

100 mM phosphate buffer (pH 7.4)

-

4 mM MgCl₂

-

50 µg/mL alamethicin (to activate UGTs)

-

0.1 mg/mL human liver microsomes

-

Varying concentrations of S-etodolac or R-etodolac (e.g., 50 µM to 4 mM for kinetic studies).[5]

-

-

-

Pre-incubation:

-

Pre-incubate the mixture for 3 minutes at 37°C to allow the components to reach thermal equilibrium.[5]

-

-

Initiation of Reaction:

-

Initiate the glucuronidation reaction by adding 5 mM UDPGA to the mixture.[5]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[5] The incubation time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume (200 µL) of cold acetonitrile. This stops the enzymatic reaction and precipitates the microsomal proteins.[5]

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis of Etodolac and its Acyl Glucuronide

A validated high-performance liquid chromatography (HPLC) method is essential for the separation and quantification of etodolac enantiomers and their corresponding acyl glucuronides. Chiral stationary phases are typically required for the separation of the enantiomers.

Typical HPLC System and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

-

Chiral Column: A chiral stationary phase column, such as a Chiralcel OD or a Pirkle-type column, is necessary for the enantioselective separation of etodolac.[8]

-

Mobile Phase: A common mobile phase for chiral separation of etodolac consists of a mixture of hexane (B92381) and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical composition is hexane:isopropanol:TFA (90:10:0.1 v/v/v).[9]

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at a wavelength of 274 nm or 280 nm is suitable for etodolac and its metabolites.[9][10] Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.[11]

-

Quantification: The concentration of the this compound formed can be determined by comparing its peak area to a standard curve of a synthesized etodolac glucuronide standard or by measuring the decrease in the parent drug concentration.[5]

Conclusion

The formation of this compound is a highly stereoselective process, with a clear preference for the pharmacologically active (S)-enantiomer, primarily mediated by the UGT1A9 enzyme in humans. This is in stark contrast to its phase I metabolism, where the (R)-enantiomer is the preferred substrate for hydroxylation. This detailed technical guide provides researchers and drug development professionals with the necessary background, quantitative data, and experimental protocols to investigate this important metabolic pathway. A thorough understanding of the stereoselective glucuronidation of etodolac is critical for a comprehensive assessment of its pharmacokinetics, drug-drug interaction potential, and overall safety profile. The provided methodologies for in vitro assays and HPLC analysis serve as a practical foundation for further research in this area.

References

- 1. Enantioselective pharmacokinetics of etodolac in the rat: tissue distribution, tissue binding, and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Direct high-performance liquid chromatography (HPLC) separation of etodolac enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aces.su.se [aces.su.se]

- 10. Application of a stereospecific high-performance liquid chromatography assay to a pharmacokinetic study of etodolac enantiomers in humans. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: UGT Enzymes in Etodolac Glucuronidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in humans, primarily through glucuronidation and hydroxylation. This technical guide provides a comprehensive overview of the UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of etodolac. The central finding is the stereoselective nature of this metabolic pathway, with the S-enantiomer of etodolac being a preferred substrate for UGT1A9. This document details the metabolic pathways, presents quantitative kinetic data, outlines experimental protocols for studying etodolac glucuronidation, and provides visual representations of the key processes to support research and development in drug metabolism.

Metabolic Pathways of Etodolac

The biotransformation of etodolac is primarily a two-pronged process involving Phase I hydroxylation and Phase II glucuronidation. These pathways are stereoselective, meaning they preferentially metabolize one of the two enantiomers of etodolac (S-etodolac and R-etodolac).

-

Glucuronidation: This is a major metabolic route for etodolac, leading to the formation of etodolac acyl glucuronide. In vitro studies have definitively identified UGT1A9 as the primary enzyme responsible for the direct glucuronidation of etodolac.[1][2][3] This process shows a marked preference for the S-enantiomer .[1][3] Other UGT isoforms, such as UGT1A10 and UGT2B7, have also been shown to catalyze the glucuronidation of S-etodolac, but to a lesser extent than UGT1A9.[1] UGT1A9 exhibits very low activity towards the R-enantiomer.[1]

-

Hydroxylation: Concurrent with glucuronidation, etodolac undergoes hydroxylation, a Phase I metabolic reaction. This pathway is catalyzed by cytochrome P450 enzymes, with CYP2C9 being the principal enzyme.[1][3] In contrast to glucuronidation, hydroxylation preferentially metabolizes the R-enantiomer of etodolac.[1][3]

The interplay between these two pathways significantly influences the overall metabolic profile and pharmacokinetic properties of etodolac.

Quantitative Data on Etodolac Glucuronidation

The kinetics of etodolac glucuronidation have been characterized in human liver microsomes (HLMs). This data reflects the combined activity of all UGT enzymes present in the liver.

| Matrix | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg) | Reference |

| Human Liver Microsomes | Racemic Etodolac | 483 | 246 | 0.51 | [4] |

Experimental Protocols

The identification and characterization of UGT enzymes involved in etodolac metabolism rely on in vitro assays using human liver microsomes and recombinant UGT enzymes.

In Vitro Etodolac Glucuronidation Assay using Human Liver Microsomes

This protocol is designed to determine the kinetics of etodolac glucuronidation in a mixed-enzyme system representative of the human liver.

Materials:

-

Racemic etodolac, S-etodolac, or R-etodolac

-

Pooled human liver microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (pore-forming agent)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for HPLC analysis

Procedure:

-

Incubation Mixture Preparation:

-

Prepare a stock solution of etodolac in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, MgCl₂ (final concentration, e.g., 5 mM), and HLMs (final concentration, e.g., 0.1-1.0 mg/mL).

-

Add alamethicin (final concentration, e.g., 25-50 µg/mg protein) to the microsomal suspension and pre-incubate on ice for 15-30 minutes to activate the UGT enzymes.

-

-

Reaction Initiation:

-

Add the etodolac stock solution to the incubation mixture to achieve the desired final substrate concentrations (e.g., a range from 50 µM to 4 mM for kinetic studies).[4]

-

Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration, e.g., 5 mM).[4]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring linearity of the reaction rate.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to precipitate the proteins.

-

-

Analysis:

-

Analyze the supernatant for the formation of this compound using a validated analytical method, such as HPLC with fluorescence detection.[4]

-

Analytical Method Example (HPLC with Fluorescence Detection): [4]

-

Column: C18 reverse-phase column

-

Mobile Phase: 50% acetonitrile containing 1% aqueous acetic acid

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detector with excitation at 276 nm and emission at 667 nm

UGT Isoform Phenotyping using Recombinant Enzymes

This protocol is used to identify the specific UGT isoforms responsible for etodolac glucuronidation.

Materials:

-

Etodolac (S- and R-enantiomers)

-

Microsomes from insect cells or other expression systems containing individual recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15)

-

Control microsomes (from cells not expressing UGTs)

-

Other reagents as listed in the HLM protocol.

Procedure:

-

Follow the same general procedure as for the HLM assay, but replace the HLMs with microsomes containing a specific recombinant UGT isoform.

-

Incubate S-etodolac and R-etodolac separately with each UGT isoform.

-

Compare the rate of glucuronide formation across the different UGT isoforms to determine which enzymes are active towards each enantiomer.

Conclusion

The glucuronidation of etodolac is a stereoselective process primarily mediated by UGT1A9, which shows a strong preference for the S-enantiomer. This is in contrast to the competing hydroxylation pathway catalyzed by CYP2C9, which favors the R-enantiomer. The provided quantitative data from human liver microsomes and the detailed experimental protocols offer a solid foundation for further research into the metabolism of etodolac. Understanding the specific roles of UGT isoforms in drug metabolism is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of safer and more effective pharmaceuticals. Further studies to determine the precise kinetic parameters of S- and R-etodolac with recombinant UGT1A9 would provide a more complete picture of its stereoselective metabolism.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]